1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone
Overview
Description
1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Novel derivatives of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone have been synthesized and characterized, showing potential for cytotoxic evaluation on various human carcinoma cell lines, such as HeLa, HepG2, and Caco-2. This suggests its relevance in cancer research and therapy (Adimule et al., 2014).
Role in Enantioselective Synthesis
- The compound plays a role in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor which is protective against HIV infection. This highlights its importance in medicinal chemistry, particularly in the development of antiviral drugs (ChemChemTech, 2022).
Antimicrobial Studies
- Synthesized derivatives involving this compound have demonstrated excellent antimicrobial activities, owing to the presence of chlorine as a substituent on the main nucleus. This indicates its potential application in the development of new antimicrobial agents (Sherekar et al., 2022).
Herbicide Intermediates
- It is also used as an intermediate in the synthesis of herbicides, demonstrating its utility in agricultural chemistry. The synthesis process involves multiple steps, including the treatment of 4-chloro-2-fluoroanisole with various reagents to obtain herbicide intermediates (Zhou Yu, 2002).
Development of Schiff Bases
- Schiff bases have been synthesized using this compound, showing notable in vitro antimicrobial activity. This application in synthesizing Schiff bases further extends its role in pharmaceutical and medicinal research (Puthran et al., 2019).
Mechanism of Action
Mode of Action
It is known that the compound contains a chloro-fluoro-methylphenyl group, which may interact with various biological targets through electrophilic aromatic substitution .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
It is known that the compound is a low-melting solid or semi-solid or liquid, suggesting that it may be sensitive to temperature changes .
Properties
IUPAC Name |
1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPJFRXHUSDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371445 | |
Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177211-26-6 | |
Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177211-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 177211-26-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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